molecular formula C21H32O5 B145561 Allotetrahydrocortisone CAS No. 547-77-3

Allotetrahydrocortisone

Cat. No. B145561
CAS RN: 547-77-3
M. Wt: 364.5 g/mol
InChI Key: SYGWGHVTLUBCEM-TUJFWAKLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allotetrahydrocortisone (ATHC), also known as tetrahydrocortisone, is a metabolite of cortisol, a steroid hormone produced by the adrenal glands. It is one of the several reduced forms of cortisol and cortisone found in human urine and is involved in the body's response to stress .

Synthesis Analysis

The synthesis of ATHC and its derivatives has been explored in several studies. A method for the chemical conversion of corticosteroids to 3 alpha,5 alpha-tetrahydro derivatives, including the synthesis of ATHC glucuronides, has been described. This involves selective hydrogenation and regioselective and stereoselective reduction to produce key intermediates, which are then converted into glucuronides using the Koenigs-Knorr reaction . Additionally, a novel synthesis route for ATHC 3-glucuronide starting from cortisone acetate has been developed, providing a shorter and higher yield method than previously reported .

Molecular Structure Analysis

ATHC has a complex molecular structure characteristic of corticosteroids, with multiple hydroxyl groups and a ketone group. The molecular structure has been analyzed and manipulated to create derivatives for various analytical purposes, such as the synthesis of deuterium-labeled ATHC for studying cortisol metabolism in humans .

Chemical Reactions Analysis

ATHC undergoes various chemical reactions, including derivatization to improve detection and quantification in biological samples. For instance, picolinyl derivatization has been used to enhance the electrospray ionization response for mass spectrometry analysis . Gas chromatography-mass spectrometry (GC-MS) methods have also been developed for the determination of ATHC in biological fluids, employing derivatization techniques to improve the separation and detection of ATHC and its isomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of ATHC, such as its solubility, stability, and reactivity, are important for its detection and quantification in biological samples. Liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) and gas chromatography (GC) have been used to measure ATHC in human urine and plasma, indicating its stability under these analytical conditions . The use of internal standards and specific derivatization methods has been shown to improve the accuracy and precision of these measurements.

Relevant Case Studies

Several studies have investigated the role of ATHC in various physiological and pathological conditions. For example, ATHC has been found to have an intraocular hypotensive effect, suggesting potential therapeutic use in the treatment of primary open-angle glaucoma . Its role as a precursor of urinary 11-oxy-17-ketosteroids has been examined, indicating that it does not contribute significantly to these metabolites . The urinary excretion of ATHC has been studied in young and elderly men and women, showing that the rate of excretion is not altered by age or sex .

Scientific Research Applications

Non-Genomic Effects on GABA-A Receptor

Allotetrahydrocortisone (allo-THE), as a glucocorticoid metabolite, has been studied for its effects on the γ-aminobutyric acid (GABA) system. Strömberg, Bäckström, and Lundgren (2005) found that allo-THE, along with other cortisol and cortisone metabolites, reduces GABA-mediated chloride ion uptake in rat cortical microsacs. This indicates a potential non-genomic effect of glucocorticoids on the GABA system, which is a significant area of interest in stress and neurobiology research (Strömberg, Bäckström, & Lundgren, 2005).

Synthesis and Chemical Conversion

The chemical conversion of corticosteroids to tetrahydro derivatives, including allo-THE, has been an area of interest. Hosoda et al. (1990) described the synthesis of allo-THE glucuronides, showcasing the chemical processes involved in creating these derivatives for further research applications (Hosoda, Osanai, Fukasawa, & Nambara, 1990).

Chromatography and Measurement Techniques

Luetscher and Gould (1964) explored gas-liquid chromatography as a method for separating and quantifying allo-THE. This research is crucial for developing accurate measurement techniques in steroid metabolism studies (Luetscher & Gould, 1964).

Enzymatic Hydrolysis in Steroid Assay

Shibasaki et al. (2001) investigated the enzymatic hydrolysis of urinary conjugates of cortisol and its metabolites, including allo-THE. This research provides insights into optimal conditions for hydrolyzing conjugated steroids, which is vital for accurate steroid assays (Shibasaki, Tanabe, Furuta, & Kasuya, 2001).

Urinary Excretion Studies

Romanoff et al. (1958) examined the urinary excretion of allo-THE in different age and sex groups. This research contributes to understanding how steroid metabolism varies across populations (Romanoff, Rodriguez, Seelye, Parent, & Pincus, 1958).

Stress-Induced Neuroactive Steroids

Purdy et al. (1991) showed that stress induces elevations of allo-THE in the rat brain, highlighting its role as a neuroactive steroid modulating GABA-A receptor function. This finding has implications for understanding stress and neuroendocrinology (Purdy, Morrow, Moore, & Paul, 1991).

properties

IUPAC Name

(3R,5S,8S,9S,10S,13S,14S,17R)-3,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-15,18,22-23,26H,3-11H2,1-2H3/t12-,13+,14-,15-,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGWGHVTLUBCEM-TUJFWAKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30878592
Record name Allotetrahydrocortisone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allotetrahydrocortisone

CAS RN

547-77-3
Record name allo-Tetrahydrocortisone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=547-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allotetrahydrocortisone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allotetrahydrocortisone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3α,17,21-trihydroxy-5α-pregnane-11,20-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.125
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALLOTETRAHYDROCORTISONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76SK258VML
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allotetrahydrocortisone
Reactant of Route 2
Allotetrahydrocortisone
Reactant of Route 3
Allotetrahydrocortisone
Reactant of Route 4
Allotetrahydrocortisone
Reactant of Route 5
Allotetrahydrocortisone
Reactant of Route 6
Allotetrahydrocortisone

Citations

For This Compound
67
Citations
H HOSODA, K OSANAI, I FUKASAWA… - Chemical and …, 1990 - jstage.jst.go.jp
The synthesis of the 3-and 21-glucuronides of allotetrahydrocortisol (allo-THF) and allotetrahydrocortisone (allo-THE) is described. 5α-Dihydrocortisol (5) was prepared by selective …
Number of citations: 10 www.jstage.jst.go.jp
細田宏, 長内健, 深澤育男, 南原利夫 - Chemical and Pharmaceutical …, 1990 - jlc.jst.go.jp
The synthesis of the 3- and 21-glucuronides of allotetrahydrocortisol (allo-THF) and allotetrahydrocortisone (allo-THE) is described. 5α-Dihydrocortisol (5) was prepared by selective …
Number of citations: 2 jlc.jst.go.jp
H Vierhapper, P Nowotny - The American journal of medicine, 2000 - amjmed.com
… 12.1±4.3 mg per 24 hours), as was the sum of the four main glucocorticoid metabolites (tetrahydrocortisol plus allotetrahydrocortisol plus tetrahydrocortisone plus allotetrahydrocortisone…
Number of citations: 20 www.amjmed.com
J Strömberg, T Bäckström… - European Journal of …, 2005 - Wiley Online Library
… In these experiments we studied the effects of the glucocorticoid metabolites allotetrahydrocortisol, tetrahydrocortisol, allotetrahydrocortisone and tetrahydrocortisone in rat cortical …
Number of citations: 66 onlinelibrary.wiley.com
F Arioli, MC Gamberini, R Pavlovic, F Di Cesare… - Analytical and …, 2022 - Springer
The objective of the current research was to develop a liquid chromatography-MS n (LC-MS n ) methodology for the determination of free cortisol and its 15 endogenous metabolites (6β-…
Number of citations: 9 link.springer.com
C Monder, V Lakshmi - Steroids, 1988 - Elsevier
In this paper, we examine corticosteroid 11β-oxidation and 11-reduction as properties of the microsomal 11β-hydroxysteroid dehydrogenase complex in vertebrate livers. No hepatic …
Number of citations: 20 www.sciencedirect.com
GPB KRAAN, HJGM DERKS… - The Journal of Clinical …, 1980 - academic.oup.com
… and in the amniotic fluid samples in contrast to those found in the urine samples from the neonates where 6α-hydroxy compounds of (allo)tetrahydrocortisol and allotetrahydrocortisone …
Number of citations: 6 academic.oup.com
S ULICK, T KODAMA, P GUNCZIER… - The Journal of …, 1979 - academic.oup.com
A syndrome is described whose features, suggestive of primary mineralocorticoid excess, included hypertension, hypokalemia, low PRA, and responsiveness to spironolactone …
Number of citations: 619 academic.oup.com
H Vierhapper, A Kiss, P Nowotny… - European Journal of …, 1990 - academic.oup.com
In patients with anorexia nervosa 24-h mean plasma concentration of cortisol were 0.44± 0.09 μmol/l (normal < 0.28 μmol/l). Following stimulation by ACTH (1–24) urinary excretion …
Number of citations: 32 academic.oup.com
IE Bush, M Willoughby - Biochemical Journal, 1957 - ncbi.nlm.nih.gov
… sample), so that even in samples where cortisol was not measured separately the amount of allotetrahydrocortisone must have been extremely small. It seems unlikely that the ratio of …
Number of citations: 148 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.